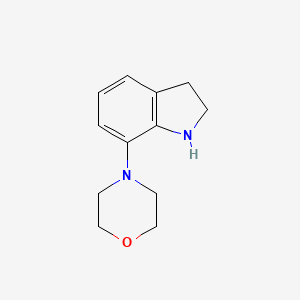

4-(Indolin-7-yl)morpholine

Description

Overview of Indoline (B122111) and Morpholine (B109124) Heterocyclic Systems in Chemical Research

At the heart of 4-(Indolin-7-yl)morpholine are two key heterocyclic structures: indoline and morpholine. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the field of medicinal chemistry. researchgate.net

Indoline , a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. sigmaaldrich.com This scaffold is a core component of many biologically active natural products and has been a focal point of research for generations. sigmaaldrich.comsci-hub.se The indole (B1671886) ring system, from which indoline is derived, is known to bind to multiple receptors with high affinity, giving it applications across a wide array of therapeutic areas. sigmaaldrich.com Indole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. researchgate.netnih.gov

Morpholine is a six-membered heterocycle that features both an amine and an ether functional group. sigmaaldrich.comwikipedia.org This structure is found in numerous approved and experimental drugs. sci-hub.se Its prevalence in medicinal chemistry can be attributed to its favorable physicochemical, biological, and metabolic properties, as well as its relatively straightforward synthesis. sci-hub.se The morpholine ring is a versatile building block that can be readily introduced as an amine reagent. sci-hub.se Its derivatives have shown a wide range of biological activities, including antidepressant, antitumor, and antioxidant effects. sigmaaldrich.com The presence of the ether oxygen in morpholine withdraws electron density from the nitrogen atom, making it less basic than similar secondary amines like piperidine. wikipedia.orgatamankimya.com

Rationale for Investigating the this compound Core Structure

The investigation into the this compound core structure is driven by the principle of creating "hybrid molecules." acs.org This approach involves combining two or more structural domains with different biological functions into a single chemical entity. acs.org The goal is to develop compounds with potentially enhanced or novel therapeutic properties.

The indoline scaffold is a well-established pharmacophore with a wide range of biological activities. researchgate.netmdpi.com Similarly, the morpholine moiety is frequently incorporated into drug candidates to improve their pharmacological profiles, including potency and pharmacokinetic properties. sci-hub.see3s-conferences.org By fusing these two privileged structures, medicinal chemists aim to explore the synergistic effects that may arise from their combination. The resulting hybrid could exhibit unique interactions with biological targets, potentially leading to the discovery of new therapeutic agents. researchgate.netacs.org

Historical Context of Indoline-Morpholine Hybrid Chemistry

The exploration of hybrid molecules containing both indoline and morpholine moieties is part of a broader trend in medicinal chemistry that focuses on the synthesis of novel heterocyclic compounds. researchgate.netacs.org Researchers have been actively creating and evaluating various indole-based hybrids for their potential therapeutic benefits. researchgate.netnih.gov For instance, novel indole-pyrimidine hybrids incorporating a morpholine moiety have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. researchgate.netnih.gov

Furthermore, research has been conducted on indole-based sulfonohydrazide derivatives that also contain a morpholine ring. researchgate.netacs.org These studies highlight the ongoing interest in combining these specific heterocyclic systems to develop new compounds with potential anticancer properties. researchgate.netacs.org The synthesis of such hybrids often involves multi-step chemical reactions to bring together the distinct molecular components. acs.org

Scope and Objectives of Academic Research on this compound

Academic research on this compound and related structures is primarily focused on a few key areas:

Synthesis and Characterization: A primary objective is to develop efficient and reliable synthetic routes to produce this compound and its derivatives. e3s-conferences.org This includes the purification and characterization of the synthesized compounds using various spectroscopic and analytical techniques to confirm their structure and purity. researchgate.netnih.gov

Exploration of Biological Activity: A significant portion of the research is dedicated to evaluating the biological activities of these compounds. This often involves in vitro screening against a variety of biological targets, such as enzymes or cell lines, to identify any potential therapeutic effects, particularly in areas like oncology. researchgate.netacs.org

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how the chemical structure of these hybrid molecules relates to their biological activity. e3s-conferences.org By synthesizing and testing a series of related compounds, they can identify the key structural features that are essential for their desired effects. This knowledge is crucial for the rational design of more potent and selective compounds in the future. e3s-conferences.org

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1153392-41-6 |

| Molecular Formula | C12H16N2O |

| SMILES Code | N1(CCOCC1)C1C2NCCC=2C=CC=1 |

Table 1: Basic chemical information for this compound. chemsrc.combldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4-(2,3-dihydro-1H-indol-7-yl)morpholine |

InChI |

InChI=1S/C12H16N2O/c1-2-10-4-5-13-12(10)11(3-1)14-6-8-15-9-7-14/h1-3,13H,4-9H2 |

InChI Key |

LEPLEPNZRCFUGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=C1C=CC=C2N3CCOCC3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Indolin 7 Yl Morpholine and Its Analogues

Retrosynthetic Approaches to the 4-(Indolin-7-yl)morpholine Scaffold

The most direct and common approach involves the disconnection of the C(aromatic)-N(morpholine) bond. This strategy simplifies the target molecule into two key synthons: a 7-substituted indoline (B122111) derivative and morpholine (B109124). The 7-substituent on the indoline is typically a halogen (e.g., bromine, chlorine) or another suitable leaving group that can participate in either a transition-metal-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution.

An alternative, though often more complex, strategy involves forming the indoline ring as the final key step. In this approach, the retrosynthetic disconnection is made within the five-membered ring of the indoline scaffold. This would necessitate a starting material, such as a suitably substituted 2-vinylaniline or a 2-alkylaniline derivative, that already contains the morpholine moiety attached to the aromatic ring. The final step would then be an intramolecular cyclization to form the indoline structure.

Formation of the Indoline Moiety

The indoline core is a prevalent structural motif in many biologically active compounds. Its synthesis can be achieved either by direct construction or, more commonly, through the chemical reduction of a corresponding indole (B1671886) precursor.

Classical and Modern Indole Synthesis Precursors for Indoline

The synthesis of a 7-substituted indoline often begins with the construction of a corresponding 7-substituted indole, which is then reduced. A variety of classical and modern methods are available for indole synthesis, allowing for flexibility in accessing precursors with the required substitution pattern. pharmaguideline.comorganic-chemistry.org

Classical Indole Syntheses:

Fischer Indole Synthesis : This method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions, followed by a rearrangement to form the indole ring. pharmaguideline.com To obtain a 7-substituted indole, a 2,6-disubstituted aniline would be the precursor to the required arylhydrazine.

Leimgruber-Batcho Indole Synthesis : This two-step procedure begins with the reaction of an o-nitrotoluene with a formamide acetal to produce an enamine, which is then reductively cyclized to yield the indole. pharmaguideline.com This method is particularly useful for producing indoles that are unsubstituted at the 2- and 3-positions.

Reissert Synthesis : In this method, the methyl group of an o-nitrotoluene condenses with diethyl oxalate in the presence of a base. The resulting product is then reductively cyclized to form the indole. pharmaguideline.com

Modern Indole Syntheses:

Palladium-Catalyzed Cyclizations : Modern synthetic chemistry has introduced numerous methods for indole synthesis using palladium catalysis. These reactions often involve the intramolecular C-H activation and amination of substituted anilines or the coupling of aryl halides with alkynes followed by cyclization, offering high efficiency and functional group tolerance. nih.gov

| Indole Synthesis Method | Precursors | Key Features |

| Fischer Synthesis | Arylhydrazine, Aldehyde/Ketone | Versatile, widely used, requires acidic conditions. pharmaguideline.com |

| Leimgruber-Batcho Synthesis | o-Nitrotoluene, Formamide Acetal | Good for N-unprotected indoles, proceeds via reductive cyclization. pharmaguideline.com |

| Reissert Synthesis | o-Nitrotoluene, Diethyl Oxalate | Involves condensation and reductive cyclization. pharmaguideline.com |

| Palladium-Catalyzed C-H Amination | Substituted Phenethylamine Derivatives | Modern method, high efficiency, mild conditions. organic-chemistry.org |

Catalytic Reduction Strategies for Indole to Indoline Conversion

The conversion of an indole to an indoline involves the selective reduction of the C2-C3 double bond within the pyrrole ring. This transformation is challenging due to the aromatic stability of the indole nucleus. nih.gov However, several effective methods have been developed.

Catalytic Hydrogenation : This is an environmentally friendly approach where indole is hydrogenated in the presence of a metal catalyst. nih.gov

Heterogeneous Catalysis : Platinum on carbon (Pt/C), often activated by an acid such as p-toluenesulfonic acid, can effectively catalyze the hydrogenation of unprotected indoles in water. nih.gov Other systems may use rhodium, ruthenium, or iridium complexes, particularly for N-protected indoles. nih.gov

Chemical Reduction : A variety of chemical reagents can achieve the reduction of indoles to indolines. google.com

Metal-Acid Systems : A combination of zinc dust with an acid like phosphoric or hydrochloric acid can reduce indoles to indolines. pharmaguideline.comresearchgate.net

Hydride Reagents : Reagents such as sodium cyanoborohydride (NaBH₃CN) or borane complexes (e.g., borane-trifluoroacetic acid) are effective for this transformation. nih.govgoogle.com The use of NaBH₃CN is powerful but generates toxic cyanide byproducts. nih.gov Triethylsilane in the presence of a strong acid like trifluoroacetic acid is another common choice. nih.gov

Transfer Hydrogenation : Metal-free methods have been developed, such as the use of a Brønsted acid catalyst with a Hantzsch dihydropyridine as the hydrogen source, which offers high enantioselectivities for the synthesis of chiral indolines. organic-chemistry.orgacs.org

| Reduction Method | Reagents/Catalyst | Conditions | Key Features |

| Catalytic Hydrogenation | H₂, Pt/C, p-TsOH | Water, Room Temperature | Green methodology, effective for unprotected indoles. nih.gov |

| Metal-Acid Reduction | Zn dust, Phosphoric Acid | Heat | Classical method, avoids polymerization. researchgate.net |

| Borane Reduction | Borane complex, Trifluoroacetic Acid | Low Temperature | Rapid reaction, good yields. google.com |

| Transfer Hydrogenation | Hantzsch Ester, Brønsted Acid Catalyst | Toluene, Room Temperature | Metal-free, capable of high enantioselectivity. organic-chemistry.orgacs.org |

Strategies for Direct C(aromatic)-N(morpholine) Bond Formation at Indoline C7

The final key transformation in the synthesis of this compound is the formation of the bond between the C7 position of the indoline ring and the nitrogen atom of morpholine. The two primary strategies for forging this bond are nucleophilic aromatic substitution and palladium-catalyzed amination.

Nucleophilic Aromatic Substitution Reactions on 7-Substituted Indoline Derivatives

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SₙAr reaction to proceed, the aromatic ring must be rendered electron-deficient, typically by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgoup.com

In the context of a 7-haloindoline, a direct SₙAr reaction with morpholine is challenging because the indoline ring system itself does not provide sufficient activation. A successful reaction would generally require the presence of a potent EWG, such as a nitro or cyano group, at the C6 position to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com Without such activation, harsh reaction conditions (high temperatures and pressures) would likely be required, leading to potential side reactions and low yields.

The mechanism proceeds in two steps:

Addition : The nucleophile (morpholine) attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. oup.com

Elimination : The leaving group (e.g., halide) is expelled, and the aromaticity of the ring is restored to yield the final product. oup.com

| Reaction | Substrate Requirement | Nucleophile | Typical Conditions |

| SₙAr | Aryl halide with strong EWG ortho/para to leaving group. wikipedia.org | Amine (e.g., Morpholine) | Polar aprotic solvent (e.g., DMSO, DMF), often requires heat. |

Palladium-Catalyzed Amination (Buchwald-Hartwig type) for C-N Coupling

The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for the construction of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or triflates and is highly applicable to the synthesis of this compound from a 7-haloindoline and morpholine. wikipedia.orgrsc.org

The reaction proceeds via a catalytic cycle that generally involves three key steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (7-haloindoline), inserting into the carbon-halogen bond to form a Pd(II) species. wikipedia.org

Amine Coordination and Deprotonation : The amine (morpholine) coordinates to the palladium center, and a base removes a proton from the amine nitrogen to form a palladium-amido complex. wikipedia.org

Reductive Elimination : The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. The development of sterically hindered and electron-rich phosphine ligands has been crucial in expanding the scope and efficiency of this reaction. wikipedia.org

| Catalyst Component | Examples | Function |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | BINAP, XantPhos, RuPhos, Josiphos | Stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination. wikipedia.org |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄ | Deprotonates the amine to form the active nucleophile. |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |

This methodology offers significant advantages over SₙAr for this particular target, as it does not require strong activating groups on the aromatic ring and typically proceeds under milder conditions with higher yields and broader substrate scope.

Other Transition Metal-Mediated Cross-Coupling Methodologies for Aryl-Morpholine Linkages

While palladium-catalyzed reactions like the Buchwald-Hartwig amination are prominent in forming C-N bonds, other transition metals also effectively mediate the coupling of aryl halides with morpholine. wikipedia.orglibretexts.org These alternative methods can offer advantages in terms of cost, reactivity, and substrate scope.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical copper-promoted reaction for creating C-N bonds. wikipedia.org It typically involves coupling an aryl halide with an amine at elevated temperatures. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C) and polar solvents like N-methylpyrrolidone or dimethylformamide, with stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced soluble copper catalysts supported by various ligands, which allow the reaction to proceed under milder conditions. acsgcipr.org The general mechanism for this C-N coupling involves the in-situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Kinetic studies suggest a pathway involving oxidative addition of the aryl halide to the copper(I) complex, followed by reductive elimination from a Cu(III) intermediate to form the desired aryl amine and regenerate the active catalyst. wikipedia.org

Manganese-Catalyzed N-Arylation: Manganese-based catalysts have emerged as a cost-effective and less toxic alternative for N-arylation reactions. For instance, a protocol utilizing MnCl₂·4H₂O with L-proline as a co-catalyst has been developed for the N-arylation of aliphatic amines, including morpholine, with various aryl halides. researchgate.net These reactions demonstrate the versatility of manganese catalysis in forming aryl-morpholine linkages.

The table below summarizes key aspects of these alternative cross-coupling methodologies.

| Methodology | Metal Catalyst | Typical Ligands/Additives | Key Features |

| Ullmann Condensation | Copper (Cu) | Diamines, Acetylacetonates, Acylhydrazines | Classic method, modern variants operate under milder conditions than traditional protocols. wikipedia.orgacsgcipr.orgnih.gov |

| Manganese-Catalyzed N-Arylation | Manganese (Mn) | L-proline | Cost-effective and environmentally benign alternative to precious metal catalysts. researchgate.net |

| Nickel-Catalyzed Amination | Nickel (Ni) | N-Heterocyclic Carbenes (NHCs), Phosphines | Effective for challenging substrates like aryl chlorides; catalyst deactivation can be a concern. acsgcipr.orgresearchgate.net |

Alternative Synthetic Pathways for this compound Derivatives

Beyond direct coupling of the two pre-formed rings, alternative strategies focus on constructing one of the heterocyclic systems on a precursor that already contains the other.

This approach involves synthesizing the morpholine ring through an intramolecular cyclization of a suitably functionalized indoline derivative. A common strategy begins with a 7-aminoindoline precursor, which is then elaborated into a substrate ready for cyclization.

For example, a 7-aminoindoline can be reacted with a bis-electrophile like bis(2-chloroethyl) ether in the presence of a base to directly form the morpholine ring via a double N-alkylation. A more controlled, stepwise approach involves the N-alkylation of 7-aminoindoline with a halo-alcohol, such as 2-chloroethanol, to form an intermediate amino alcohol. This intermediate can then undergo an intramolecular Williamson ether synthesis or a Mitsunobu reaction to close the ring and form the morpholine moiety. researchgate.net

Another versatile method is the SN2-type ring opening of an activated aziridine with a halo-alcohol, followed by a base-mediated intramolecular cyclization. nih.gov Applied to this system, a 7-substituted indoline bearing a haloalkoxy amine side chain could be cyclized to furnish the morpholine ring.

The following table outlines representative ring-closing strategies.

| Precursor Type | Key Reagents | Reaction Type | Description |

| 7-(2-hydroxyethylamino)indoline | Dehydrating agent (e.g., H₂SO₄) or PPh₃/DIAD | Intramolecular Dehydration / Mitsunobu Reaction | The terminal alcohol displaces a protonated hydroxyl group or is activated for intramolecular nucleophilic attack by the amine. researchgate.net |

| 7-aminoindoline and bis(2-chloroethyl) ether | Base (e.g., K₂CO₃) | Double N-alkylation | The primary amine on the indoline acts as a nucleophile, reacting with both electrophilic centers of the ether to form the ring. researchgate.net |

| N-(2-hydroxyethyl)-N-(indolin-7-yl)chloroacetamide | Base (e.g., KOH) | Intramolecular Williamson Ether Synthesis | After N-acylation with chloroacetyl chloride, the resulting amide is cyclized under basic conditions. researchgate.net |

Functional group interconversion (FGI) is a powerful strategy for diversifying analogues from a common core structure, such as this compound. ub.eduvanderbilt.edu These transformations allow for the late-stage modification of the molecule to explore structure-activity relationships.

Modifications can be targeted at several positions:

Indoline Nitrogen (N1): The secondary amine of the indoline ring is a key site for functionalization. It can undergo N-alkylation, N-acylation, N-sulfonylation, or be used in further coupling reactions to introduce a wide variety of substituents.

Indoline Aromatic Ring: Electrophilic aromatic substitution reactions (e.g., halogenation, nitration) can introduce functional groups onto the benzene (B151609) portion of the indoline core, provided the existing amino group is appropriately protected or its directing effects are considered.

Morpholine Ring: While the morpholine ring itself is generally robust, derivatives with functional handles (e.g., hydroxyl groups) could be synthesized and further modified.

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and predicting outcomes.

The direct formation of the aryl-morpholine linkage via nucleophilic aromatic substitution (SNAr) on a 7-haloindoline precursor is a key transformation. Classically, SNAr reactions were assumed to be stepwise processes involving the formation of a stable anionic intermediate known as a Meisenheimer complex. nih.gov

However, recent studies, particularly on reactions involving azole nucleophiles like indole, suggest that the mechanism is more complex and can exist on a continuum between a stepwise and a concerted process. nih.govrsc.orgnih.gov For moderately electron-deficient aryl halides, the reaction may proceed through a "borderline" mechanism. rsc.orgnih.govresearchgate.net These reactions are often subject to general base catalysis, where a base assists in the removal of the proton from the nucleophile in the rate-determining step. nih.govrsc.orgnih.gov The specific pathway depends on factors such as the electron-withdrawing ability of the substituents on the aromatic ring and the nature of the nucleophile and leaving group. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction widely used for forming C-N bonds. wikipedia.orglibretexts.org The catalytic cycle is generally understood to proceed through several key steps, as illustrated for the coupling of 7-haloindoline with morpholine:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 7-haloindoline, breaking the carbon-halogen bond and forming a Pd(II) complex. wikipedia.org

Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) center. In the presence of a base, the morpholine is deprotonated to form a more nucleophilic morpholinide anion, which binds to the palladium.

Reductive Elimination: This is the final and product-forming step. The C-N bond is formed as the this compound product is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Advanced Analytical Characterization of 4 Indolin 7 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 4-(Indolin-7-yl)morpholine. Through the analysis of ¹H, ¹³C, and various 2D-NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the indoline (B122111) ring, the aliphatic protons of the indoline's five-membered ring, and the protons of the morpholine (B109124) ring. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, triplets) reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The spectrum for this compound would display signals for the aromatic carbons of the benzene (B151609) moiety, the aliphatic carbons of the pyrrolidine part of the indoline structure, and the characteristic carbons of the morpholine ring, typically with the oxygen-adjacent carbons appearing further downfield.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the arrangement of protons within the indoline and morpholine rings. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connection point between the indoline and morpholine moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Indoline-H4 | ~6.8 (d) | - |

| Indoline-H5 | ~7.0 (t) | - |

| Indoline-H6 | ~6.7 (d) | - |

| Indoline-CH₂ (C2) | ~3.6 (t) | ~48 |

| Indoline-CH₂ (C3) | ~3.0 (t) | ~29 |

| Indoline-NH | ~4.5 (s, broad) | - |

| Morpholine-CH₂ (N-CH₂) | ~3.2 (t) | ~52 |

| Morpholine-CH₂ (O-CH₂) | ~3.8 (t) | ~67 |

| Indoline-C3a | - | ~125 |

| Indoline-C4 | - | ~118 |

| Indoline-C5 | - | ~127 |

| Indoline-C6 | - | ~115 |

| Indoline-C7 | - | ~145 |

Note: Data are illustrative and based on typical chemical shifts for similar structural motifs.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For this compound (C₁₂H₁₆N₂O), this technique would be used to confirm its elemental composition. The experimentally measured monoisotopic mass would be compared against the calculated theoretical mass. A very small mass difference, typically within 5 ppm, provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Mass Difference (ppm) |

|---|

Note: Data are illustrative.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands. Key expected vibrations include the N-H stretching of the indoline amine, C-H stretching from both the aromatic and aliphatic regions, C-N stretching, and the prominent C-O-C asymmetric stretching of the morpholine ether group. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The Raman spectrum would also identify key functional groups. Aromatic ring "breathing" modes are often strong in Raman spectra. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. scielo.org.mxresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Indoline N-H | Stretch | 3350-3450 | IR |

| Aromatic C-H | Stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850-2960 | IR, Raman |

| C=C | Aromatic Ring Stretch | 1450-1600 | IR, Raman |

| C-O-C | Asymmetric Stretch | 1115-1140 | IR |

Note: Data are illustrative and based on characteristic group frequencies.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophore in this compound is the substituted indoline system. The UV-Vis spectrum is expected to display absorption bands characteristic of the π → π* transitions associated with the aromatic benzene ring fused to the pyrrolidine ring. researchdata.edu.au The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and solvent. rsc.orgresearchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound in Methanol

| Transition | Expected λ_max (nm) |

|---|---|

| π → π* | ~250 |

Note: Data are illustrative and based on typical values for indole (B1671886) and indoline derivatives.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound can be grown, this analysis would provide definitive information on bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the conformation of the morpholine ring (typically a chair conformation) and the planarity of the indoline system. The analysis also elucidates intermolecular interactions, such as hydrogen bonding involving the indoline N-H group, which dictate the crystal packing arrangement.

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC, TLC)

Chromatographic methods are essential for separating this compound from any starting materials, byproducts, or impurities, and for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity determination. sielc.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) with an acidic modifier, would be suitable. sielc.comnih.gov The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can be used for purity assessment if the compound is sufficiently volatile and thermally stable. researchgate.netnih.govresearchgate.net A capillary column with a non-polar or moderately polar stationary phase would be used. The sample is vaporized and carried by an inert gas through the column, with separation based on boiling point and interactions with the stationary phase.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. The compound is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent system is used to develop the plate. The retention factor (Rf) is a characteristic property of the compound under specific conditions.

Table 5: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~8.5 min |

Note: Data are illustrative of a typical analytical method.

Computational Chemistry and Theoretical Investigations of 4 Indolin 7 Yl Morpholine

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical calculations are instrumental in providing a detailed picture of the molecular and electronic characteristics of 4-(Indolin-7-yl)morpholine. These methods, grounded in the principles of quantum mechanics, offer precise information about the compound's geometry, orbital energies, and charge distribution.

The following table presents hypothetical, yet representative, optimized geometric parameters for this compound based on typical values from DFT studies on analogous structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(aromatic)-C(aromatic) | ~1.39 - 1.41 Å |

| C(aromatic)-N(indoline) | ~1.38 Å | |

| N(indoline)-C(aliphatic) | ~1.47 Å | |

| C(aliphatic)-C(aliphatic) | ~1.54 Å | |

| C(aromatic)-N(morpholine) | ~1.40 Å | |

| N(morpholine)-C(morpholine) | ~1.46 Å | |

| C(morpholine)-O(morpholine) | ~1.43 Å | |

| Bond Angle | C-N-C (Indoline) | ~109° |

| C-N-C (Morpholine) | ~112° | |

| C-O-C (Morpholine) | ~111° | |

| Dihedral Angle | Defines the twist between the indoline (B122111) and morpholine (B109124) rings. | Varies based on rotational barriers |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich indoline ring, particularly the benzene (B151609) portion and the nitrogen atom, which are common sites for electrophilic attack. researchgate.netmdpi.com The LUMO, conversely, is likely distributed across the aromatic system, representing the most probable region for nucleophilic attack.

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govnih.gov Computational studies on various indole (B1671886) derivatives have shown that substitutions on the indole ring can significantly modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's electronic properties and reactivity. mdpi.comacs.org For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both potentially reducing the energy gap.

The table below provides expected energy values for the frontier orbitals of this compound, based on analyses of similar heterocyclic compounds.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.0 to -6.0 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |

| LUMO | -0.5 to -1.5 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |

| HOMO-LUMO Gap | 4.0 to 5.0 | Energy difference; indicator of chemical reactivity and stability. researchgate.net |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.com The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.

In this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atom of the morpholine ring and potentially near the nitrogen atom of the indoline ring, making these sites potential hydrogen bond acceptors. The hydrogen atoms attached to the indoline nitrogen and the aromatic ring would exhibit positive potential (blue), identifying them as potential hydrogen bond donors. This detailed charge landscape is crucial for understanding non-covalent interactions, such as those occurring in a biological receptor's binding pocket.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamics

While quantum chemical studies provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the conformational landscape and dynamic behavior of this compound in different environments (e.g., in a solvent or interacting with a biological target). mdpi.com

These simulations can reveal the preferred conformations of the molecule, the flexibility of the indoline and morpholine rings, and the rotational freedom around the bond connecting them. For instance, MD studies on similar morpholine-substituted heterocyclic systems have been used to confirm the stability of ligand-protein interactions over simulation periods of up to 100 nanoseconds. mdpi.com Such analyses are critical for understanding how the molecule might adapt its shape to fit into a binding site, a key aspect of its potential biological activity.

In Silico Prediction of Molecular Interactions and Binding Affinities

In silico techniques, particularly molecular docking, are widely used to predict how a molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. acs.orgtandfonline.com In a docking simulation, the molecule is computationally placed into the binding site of a target protein, and its possible binding poses are evaluated based on a scoring function that estimates the binding affinity.

These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. acs.org For example, the indoline core could engage in π-π stacking with aromatic residues like phenylalanine or tyrosine, while the morpholine's oxygen and the indoline's nitrogen could act as hydrogen bond acceptors or donors. mdpi.com The results of docking studies are often expressed as a binding energy or docking score, with lower (more negative) values typically indicating a stronger, more favorable interaction. nih.gov

Computational Mechanistic Studies of Reactions Involving this compound

Theoretical methods, especially DFT, can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, computational chemists can map out the entire reaction pathway. nih.gov This allows for the determination of activation energies, which are crucial for understanding reaction rates and selectivity.

For example, if this compound were to undergo an electrophilic aromatic substitution, computational studies could predict which position on the indoline ring is most likely to be attacked. This is achieved by modeling the transition states for substitution at different positions and identifying the one with the lowest energy barrier. Such studies provide fundamental insights that can guide the synthesis and chemical modification of the compound. nih.govacs.org

Predictive Modeling for Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of novel molecules, thereby guiding drug discovery and development efforts by prioritizing compounds for synthesis and testing.

At present, specific QSAR studies exclusively focused on this compound are not extensively available in publicly accessible scientific literature. Research in this area has more broadly addressed larger classes of related compounds, such as indole or morpholine derivatives, for a variety of biological targets. These studies, while not directly centered on this compound, can offer insights into the types of molecular descriptors that are likely to influence its biological activity.

For instance, QSAR analyses of various indole derivatives have frequently identified a combination of electronic, steric, and lipophilic parameters as being crucial for their activity. nih.govresearchgate.netmdpi.comeurjchem.com Similarly, studies on morpholine-containing compounds have highlighted the importance of descriptors related to molecular shape, hydrophobicity, and the presence of hydrogen bond donors and acceptors in determining their pharmacological effects. acs.orgresearchgate.nete3s-conferences.orgresearchgate.net

A hypothetical QSAR study on a series of analogs of this compound would likely involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Variations in these properties can influence how the molecule interacts with its biological target.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, surface area, and specific shape indices can be critical for ensuring a proper fit within a receptor's binding site.

Lipophilic Descriptors: These describe the molecule's affinity for fatty or non-polar environments. The logarithm of the octanol-water partition coefficient (logP) is a classic example and is crucial for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Once calculated, these descriptors would be used to build a statistical model, often using techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov The goal is to create an equation that accurately predicts the biological activity (e.g., inhibitory concentration, IC50) based on the values of the most relevant descriptors.

A representative, though illustrative, data table for a hypothetical set of this compound analogs might look as follows:

| Compound ID | R-Group | Biological Activity (pIC50) | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) |

| 1 | H | 5.8 | 2.1 | 204.27 | 21.7 |

| 2 | 5-Cl | 6.2 | 2.8 | 238.71 | 21.7 |

| 3 | 5-F | 6.0 | 2.3 | 222.26 | 21.7 |

| 4 | 5-CH3 | 5.9 | 2.5 | 218.30 | 21.7 |

| 5 | 6-Cl | 6.1 | 2.9 | 238.71 | 21.7 |

This table is for illustrative purposes only and does not represent actual experimental data.

The development of a robust QSAR model for this compound and its derivatives would be a valuable asset in the exploration of their therapeutic potential. Such a model would enable the virtual screening of large compound libraries to identify new analogs with potentially enhanced activity and more favorable pharmacokinetic profiles, thereby accelerating the drug discovery process.

Structure Activity Relationship Sar Studies of 4 Indolin 7 Yl Morpholine Analogues

Pharmacophore Mapping and Ligand Efficiency Analysis for 4-(Indolin-7-yl)morpholine Scaffolds

Pharmacophore mapping is a computational technique used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the this compound scaffold, a hypothetical pharmacophore model can be constructed based on the known properties of its constituent indoline (B122111) and morpholine (B109124) rings.

The indoline moiety, an electron-rich aromatic system, can participate in various non-covalent interactions, including hydrophobic and π-π stacking interactions with biological targets. The nitrogen atom of the indoline ring can act as a hydrogen bond donor, a crucial feature for anchoring the ligand in a binding pocket.

The morpholine ring is a versatile pharmacophore known to enhance the potency and modulate the pharmacokinetic properties of drug candidates. nih.govnih.gov Its oxygen atom can act as a hydrogen bond acceptor, while the entire ring, with its chair-like conformation, can fit into specific binding cavities. researchgate.net The nitrogen atom of the morpholine ring, being weakly basic, can also be a key interaction point. researchgate.net

A general pharmacophore model for this compound analogues would likely include:

An aromatic feature corresponding to the indoline ring.

A hydrogen bond donor feature from the indoline nitrogen.

A hydrogen bond acceptor feature from the morpholine oxygen.

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding affinity of a compound in relation to its size (typically measured by the number of heavy atoms). It is a valuable tool for optimizing lead compounds. While specific LE data for this compound is not available, the principles of LE can guide the theoretical optimization of this scaffold. The aim would be to maximize binding affinity while minimizing molecular size and lipophilicity to maintain favorable pharmacokinetic properties.

The morpholine moiety is often incorporated into molecules to improve their physicochemical properties, which can positively impact ligand efficiency. researchgate.net The table below illustrates hypothetical LE values for a series of analogues, demonstrating how modifications might influence this parameter.

| Compound ID | Modification | Hypothetical IC50 (nM) | Heavy Atom Count | Hypothetical Ligand Efficiency (LE) |

| 1 | This compound | 100 | 15 | 0.47 |

| 2 | 5-Fluoro-4-(indolin-7-yl)morpholine | 50 | 16 | 0.49 |

| 3 | 4-(1-Methylindolin-7-yl)morpholine | 120 | 16 | 0.45 |

| 4 | 4-(Indolin-7-yl)thiomorpholine | 150 | 16 | 0.44 |

Note: The data in this table is illustrative and intended to demonstrate the concept of ligand efficiency analysis.

Elucidation of Key Structural Features for Desired Biological Modulations

The biological activity of this compound analogues can be modulated by introducing various substituents at different positions on the indoline and morpholine rings. Based on SAR studies of related compounds, several key structural features can be identified as critical for biological activity.

Substitutions on the Indoline Ring:

The aromatic portion of the indoline nucleus is a prime target for modification. The introduction of small, electron-withdrawing or electron-donating groups at positions 4, 5, or 6 could significantly impact the electronic properties of the ring system and its ability to interact with biological targets. For instance, halogen substitutions can enhance binding affinity through halogen bonding or by modulating lipophilicity.

The nitrogen of the indoline ring is another key position for modification. Alkylation or acylation at this position can influence the molecule's conformation and its hydrogen-bonding capacity.

Substitutions on the Morpholine Ring:

While the this compound scaffold has the morpholine nitrogen attached to the indoline ring, modifications to the morpholine ring itself are also conceivable in related analogues. The introduction of substituents on the carbon atoms of the morpholine ring can affect its conformation and steric profile, potentially leading to improved target selectivity.

The following table summarizes the potential impact of various structural modifications on the biological activity of this compound analogues, based on general principles of medicinal chemistry and SAR of related heterocyclic compounds. researchgate.nete3s-conferences.org

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

| Indoline Ring (Positions 4, 5, 6) | Small, lipophilic groups (e.g., -CH3, -Cl) | May enhance hydrophobic interactions and improve cell permeability. |

| Hydrogen bond donors/acceptors (e.g., -OH, -NH2) | Could form additional interactions with the target, potentially increasing potency. | |

| Indoline Nitrogen (Position 1) | Alkylation (e.g., -CH3) | May alter the hydrogen bond donating capacity and impact conformation. |

| Acylation (e.g., -COCH3) | Can introduce a hydrogen bond acceptor and modify electronic properties. | |

| Morpholine Ring | Substitution on carbon atoms | Can influence the conformational preference and steric interactions within the binding site. |

Mechanistic Studies of in Vitro Biological Activities of 4 Indolin 7 Yl Morpholine

Investigation of Anti-inflammatory Mechanisms

There is no specific information available detailing the in vitro anti-inflammatory mechanisms of 4-(Indolin-7-yl)morpholine.

However, studies on other indoline (B122111) and indole-2-one derivatives have shown anti-inflammatory properties. For instance, certain novel indoline derivatives can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-activated macrophages. nih.govresearchgate.net Similarly, some indole-2-one derivatives have been shown to inhibit the expression of pro-inflammatory enzymes, including COX-2, iNOS, and PGES in macrophages stimulated with lipopolysaccharide (LPS). researchgate.netdovepress.com The mechanism for some indoline derivatives involves the inhibition of p38 MAPK and the reduction of NF-κB nuclear translocation. researchgate.net

In Vitro Modulation of Cytokine Production (e.g., TNF-α, IL-6)

No studies were found that specifically measure the effect of this compound on the production of TNF-α and IL-6.

Inhibition of Pro-inflammatory Enzymes (e.g., COX-2, iNOS, PGES)

There is no available data on the inhibitory effect of this compound on COX-2, iNOS, or PGES.

In Vitro Antimicrobial Action

Specific data on the in vitro antimicrobial spectrum and mode of action for this compound is not available in the reviewed literature.

The morpholine (B109124) and indoline moieties are present in various compounds with demonstrated antimicrobial activities. The morpholine ring is a key feature in some antifungal agents, which typically act by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway, a crucial component of the fungal cell membrane. nih.govnih.gov Indole (B1671886) derivatives have also been explored for their antibacterial and antifungal properties. researchgate.net

Antibacterial Spectrum and Modes of Action

No information was found regarding the antibacterial spectrum or the specific modes of action of this compound.

Antifungal Spectrum and Modes of Action

No information was found regarding the antifungal spectrum or the specific modes of action of this compound.

Molecular Mechanisms of Anticancer Activity (in vitro cell lines)

There are no specific studies detailing the molecular mechanisms of anticancer activity for this compound in in vitro cell lines.

Compounds containing indole or morpholine scaffolds have been investigated for their anticancer potential. For example, certain morpholine-substituted quinazoline (B50416) derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G1 phase in cancer cell lines such as MCF-7 and A549. nih.gov Similarly, various indole derivatives are known to exhibit anticancer effects by inducing apoptosis and arresting the cell cycle at different phases (G0/G1 or G2/M), sometimes through the inhibition of tubulin polymerization. nih.govsci-hub.se One indolylquinoline derivative was reported to promote apoptosis in human non-small cell lung cancer cells by disrupting mitochondrial functions in a p53-dependent manner. nih.gov

An article on the specific chemical compound “this compound” cannot be generated as requested. Extensive searches did not yield specific mechanistic data for this exact molecule corresponding to the required sections of the outline.

The search results contain information on related but structurally distinct compounds, such as quinazoline, indolin-2-one, and other indole derivatives. nih.govnih.govnih.govnih.govresearchgate.netnih.gov Using data from these different molecules to describe the biological and neurobiological activities of “this compound” would be scientifically inaccurate and would not adhere to the strict focus on the single, specified compound. Therefore, without research data specifically characterizing the in vitro activities of “this compound,” it is not possible to provide the detailed analysis required for the requested article.

Current Research Challenges and Future Perspectives for 4 Indolin 7 Yl Morpholine Chemistry

Development of Highly Regioselective and Stereoselective Synthetic Routes

A primary hurdle in the exploration of 4-(Indolin-7-yl)morpholine and its derivatives is the development of efficient and controlled synthetic methodologies. The inherent electronic properties of the indole (B1671886) and indoline (B122111) systems typically favor electrophilic substitution at other positions (such as C3 or C5), making the selective functionalization of the C7 position a significant synthetic challenge.

Current research focuses on transition-metal-catalyzed C-H activation and functionalization as a powerful tool to achieve otherwise difficult transformations. For the synthesis of 7-substituted indolines, methods involving a directing group on the indoline nitrogen have proven effective. For instance, rhodium(III)-catalyzed oxidative cross-coupling has been used for the regioselective olefination of indoline derivatives at the C7 position, which can then be further elaborated. Similarly, iridium-catalyzed C-H amidation of N-pivaloylindoles offers a direct route to 7-aminoindoles, which are precursors to the target scaffold.

Future synthetic strategies must not only address regioselectivity but also stereoselectivity, especially when designing more complex, chiral analogs. While this compound itself is achiral, the development of asymmetric routes to substituted indolines, for example through [3+2] cycloaddition reactions, is crucial for building libraries of diverse and structurally complex compounds for biological screening.

Table 1: Comparison of Synthetic Strategies for C7-Functionalization of Indolines

| Method | Catalyst/Reagent | Directing Group | Key Advantage | Reference |

|---|---|---|---|---|

| C-H Olefination | Rhodium(III) | Amide/Carbamate | Atom-economic, good yields | |

| C-H Amidation | Iridium(III) | Pivaloyl | Direct amination, mild conditions | |

| C-H Borylation | Iridium(I) | Silyl | Versatile intermediate for cross-coupling |

Integration of Advanced Computational Methods for De Novo Design and Optimization

To efficiently navigate the vast chemical space around the this compound scaffold, the integration of advanced computational methods is indispensable. Computer-aided drug design (CADD) can accelerate the hit-to-lead optimization process, reduce the number of synthesized compounds, and provide deep insights into molecular interactions.

De novo design, a computational approach that generates novel molecular structures from scratch, is particularly valuable. Algorithms can use the this compound core as a starting fragment, adding functional groups to optimize interactions with a specific biological target, such as the ATP-binding site of a protein kinase. Structure-based drug design (SBDD) relies on the 3D structure of the target protein to guide the design of potent and selective inhibitors. Molecular docking simulations can predict the binding poses of designed ligands, and molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. These in silico methods allow for the prioritization of compounds with the highest predicted affinity and best pharmacological profiles for synthesis and biological testing.

Table 2: Application of Computational Methods in Indoline-Morpholine Drug Design

| Computational Technique | Application | Desired Outcome |

|---|---|---|

| Structure-Based Drug Design (SBDD) | ||

| Molecular Docking | Predict binding mode and affinity of analogs. | Identify key interactions for potency and selectivity. |

| Molecular Dynamics (MD) | Assess stability of ligand-protein complex. | Confirm stable binding and identify conformational changes. |

| Ligand-Based Drug Design (LBDD) | ||

| Pharmacophore Modeling | Identify essential chemical features for activity. | Guide virtual screening and de novo design. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predict activity of unsynthesized compounds. |

| De Novo Design | Generate novel molecules based on a core scaffold. | Discover novel, patentable chemical matter with improved properties. |

Comprehensive Elucidation of Molecular Mechanisms of Action in Complex Biological Systems

A significant challenge in the development of novel bioactive compounds discovered through phenotypic screening is the identification of their molecular target(s) and mechanism of action (MoA). Given that the indole/indolinone scaffold is a cornerstone of many approved kinase inhibitors, it is highly probable that this compound interacts with one or more protein kinases. However, confirming the specific target(s) requires a systematic and multi-pronged approach known as target deconvolution.

Validating which of the hundreds of human kinases, or other potential targets, are responsible for a compound's therapeutic effect is a complex task. A combination of orthogonal experimental strategies is often necessary to confidently identify the target. These methods can be broadly categorized as direct (based on physical interaction) or indirect (based on functional outcomes).

Key Target Deconvolution Strategies:

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.

Chemical Proteomics: This involves using probes derived from the bioactive molecule to capture and identify protein targets from complex biological samples using mass spectrometry.

Expression Cloning: Techniques like phage or mRNA display can identify protein targets by screening large libraries of expressed proteins for binding to the compound.

Computational Prediction: Target inference can be based on chemical similarity to known drugs or by docking the compound against panels of known protein structures.

Successful target validation provides a rationale for medicinal chemistry optimization and can reveal opportunities for developing biomarkers to monitor clinical efficacy.

Exploration of New In Vitro Biological Targets and Pathways

While the indoline scaffold is heavily associated with kinase inhibition in oncology, limiting the investigation of this compound to this area would be a missed opportunity. Both the indoline and morpholine (B109124) moieties are present in compounds with a wide array of biological activities, suggesting that this scaffold could interact with diverse targets and pathways.

For example, indoline-based compounds have recently been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), enzymes involved in inflammatory pathways. Other studies have explored indoline derivatives as potential antibacterial agents targeting DNA gyrase B. Furthermore, the morpholine ring is a key feature in many central nervous system (CNS) drugs, where it can interact with targets such as G protein-coupled receptors (GPCRs) and ion channels.

A crucial future direction is to perform broad, unbiased screening of this compound and a library of its analogs. High-throughput in vitro screening against large panels of recombinant enzymes and receptors, coupled with high-content phenotypic screening in various cell models (e.g., cancer, inflammation, neurodegeneration, infectious disease), could uncover entirely new and unexpected therapeutic applications for this versatile scaffold.

Strategies for Overcoming Research Challenges in Indoline-Morpholine Chemistry

The successful translation of the this compound scaffold from a chemical curiosity to a valuable therapeutic lead hinges on overcoming the key challenges in its synthesis, design, and biological characterization. A forward-thinking strategy must be integrative, leveraging advances across multiple scientific disciplines.

Addressing Synthetic Complexity: The primary challenge of regioselective C7 functionalization can be overcome by investing in modern synthetic methods, particularly transition-metal-catalyzed C-H activation. Developing robust and scalable routes will be essential for producing a diverse library of analogs for comprehensive structure-activity relationship (SAR) studies.

Accelerating Design-Make-Test Cycles: The integration of computational chemistry is critical. In silico screening and de novo design can prioritize the most promising synthetic targets, thereby reducing the time and resources spent on synthesizing and testing less valuable compounds. This synergy between computational prediction and practical synthesis creates a more efficient discovery pipeline.

Demystifying Biological Mechanisms: A major bottleneck is understanding the compound's MoA. This requires a dedicated effort in target deconvolution, employing a suite of orthogonal techniques ranging from chemical proteomics to functional genomics. Elucidating the specific biological targets is paramount for rational drug development and for understanding potential polypharmacology.

Ultimately, a holistic and collaborative approach is required. By combining state-of-the-art synthetic chemistry, predictive computational modeling, and robust chemical biology techniques, the scientific community can systematically address the current challenges and unlock the full therapeutic potential of this compound and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.